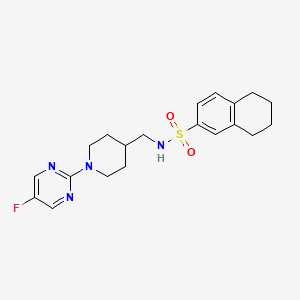

N-(4-(dimethylamino)but-2-yn-1-yl)-4-isopropoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

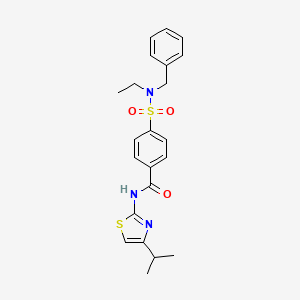

“N-(4-(dimethylamino)but-2-yn-1-yl)-4-isopropoxybenzamide” is a complex organic compound. It contains an amide group (-CONH2), a dimethylamino group (-N(CH3)2), a but-2-yne group (-C≡C-CH2-), and an isopropoxy group (-OCH(CH3)2). These functional groups suggest that this compound could have interesting chemical properties and potential applications .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple functional groups .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the amide group might undergo hydrolysis, especially under acidic or basic conditions. The alkyne group could potentially participate in addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and the dimethylamino group would likely make it polar and potentially soluble in polar solvents.科学的研究の応用

Reductive Chemistry and Bioreductive Drug Potential

N-(4-(dimethylamino)but-2-yn-1-yl)-4-isopropoxybenzamide, while not directly mentioned, shares structural similarities with compounds that have been explored for their reductive chemistry and potential as bioreductive drugs. One notable compound, 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, demonstrates selective toxicity for hypoxic cells due to oxygen-inhibited enzymatic reduction. This process involves the reduction of nitro groups to amines or hydroxylamines, leading to cytotoxicity. Such compounds are synthesized to identify and evaluate the products of radiolytic reduction, facilitating investigations into toxic products generated from these compounds by hypoxic tumor cells and ADEPT enzymes (Palmer et al., 1995).

Gastrointestinal Prokinetic Activity

Research into N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives, closely related to the compound , has shown significant promise in pharmacological activities, particularly gastrointestinal prokinetic and antiemetic activities. A specific derivative, N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide, was identified as a new type of gastrointestinal prokinetic agent, highlighting the compound's potential for medical applications in enhancing gastrointestinal motility (Sakaguchi et al., 1992).

Central Nervous System Activity

The synthesis and properties of central nervous system active compounds, such as 3-dimethylaminomethylene phthalides, suggest that derivatives of N-(4-(dimethylamino)but-2-yn-1-yl)-4-isopropoxybenzamide could potentially have applications in modifying central nervous system activity. These compounds have been studied for their ability to form with dimethylformamide dimethyl acetal, leading to the creation of new substances with potential pharmacological benefits (Clarke et al., 1983).

Pharmacological Evaluation for HDAC Inhibition

N-acylhydrazone derivatives, designed from the structure of trichostatin A, have been found to act as potent histone deacetylase (HDAC) 6/8 dual inhibitors. The synthesis and pharmacological evaluation of these compounds, including those with para-substituted phenyl-hydroxamic acids, have shown significant inhibition of HDAC6/8. This suggests that similar structural derivatives, like N-(4-(dimethylamino)but-2-yn-1-yl)-4-isopropoxybenzamide, could be explored for their potential as molecular therapies for cancer, highlighting their importance in the development of new cancer treatments (Rodrigues et al., 2016).

作用機序

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological target and the structure of the compound. Without more information, it’s difficult to predict the exact mechanism of action of this compound.

Safety and Hazards

特性

IUPAC Name |

N-[4-(dimethylamino)but-2-ynyl]-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-13(2)20-15-9-7-14(8-10-15)16(19)17-11-5-6-12-18(3)4/h7-10,13H,11-12H2,1-4H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNXHQXMVJADFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCC#CCN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(dimethylamino)but-2-yn-1-yl)-4-isopropoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1R*,4R*)-4-Aminocyclohexyl]-4-chlorobenzamide hydrochloride](/img/structure/B2581051.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-(trifluoromethyl)aniline](/img/structure/B2581052.png)

![2-(4-methoxyphenyl)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2581055.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2581058.png)

![tert-butyl N-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate](/img/structure/B2581060.png)

![ethyl 2-(2H-chromene-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2581063.png)